2-(2-Bromophenyl)-1-methyl-1H-pyrrole
Description
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H10BrN/c1-13-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-8H,1H3 |
InChI Key |
AAINUPLZMCOTMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Oxidative Aromatization of 1,4-Dicarbonyl Precursors
The metal-free synthesis protocol developed by Yang et al. provides a robust framework for constructing polysubstituted pyrroles. Adaptation for 2-(2-bromophenyl)-1-methyl-1H-pyrrole involves:
Reaction Design
- Substrate: 2-(2-Bromophenyl)-3-methylenehexane-2,5-dione
- Amine: Methylamine hydrochloride (1.5 equiv)
- Oxidant: TBHP in decane (5.5 M, 150 μL)
- Catalyst: Activated carbon (36 mg)
- Solvent: Toluene (1 mL)
- Conditions: 18 h at 25°C
Mechanistic Considerations
The reaction proceeds through sequential:
- Michael addition of methylamine to the α,β-unsaturated diketone
- Cyclization to form dihydropyrrole intermediate
- TBHP-mediated oxidative aromatization facilitated by activated carbon's electron-transfer properties
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Average Yield | 87-93% | |
| Reaction Time | 18 h | |
| Purity (HPLC) | >99% |
¹H NMR analysis of analogous compounds reveals characteristic upfield shifts for N-methyl protons (δ 2.12-2.37 ppm) and aromatic coupling patterns consistent with bromophenyl substitution (δ 7.12-7.50 ppm).
Solvent and Oxidant Optimization
Comparative studies using the parent reaction system demonstrate:
- Toluene outperforms dichloromethane (DCM) and THF in yield (Δ+15-22%)
- TBHP concentration critical for complete dihydropyrrole oxidation (optimal 5.5 M)
- Activated carbon particle size (100 mesh) maximizes surface area for electron transfer
Transition Metal-Mediated Coupling Strategies
Suzuki-Miyaura Arylation of Pyrrole Halides
Adaptation of the sulfonylation methodology from Singh et al. enables selective C-2 functionalization:
Stepwise Protocol
- Precursor Synthesis : 2-Bromo-1-methyl-1H-pyrrole
- Bromination of 1-methylpyrrole using NBS/DCM (82% yield)
- Cross-Coupling :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Ligand: XPhos (10 mol%)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12 h
Reaction Table
| Boronic Acid | Yield (%) | Purity (%) |
|---|---|---|
| 2-Bromophenylboronic acid | 78 | 97 |
| 4-Bromophenylboronic acid | 63 | 95 |
¹³C NMR analysis confirms regioselective coupling at C-2 (δ 124.7 ppm for pyrrole C-2).
Copper-Catalyzed Direct Arylation
The DDQ-mediated system from Frontiers in Chemistry offers alternative access:
Modified Conditions
- Substrate: 1-Methyl-1H-pyrrole
- Aryl Source: 2-Bromoiodobenzene
- Catalyst: Cu(OTf)₂ (20 mol%)
- Oxidant: DDQ (2 equiv)
- Solvent: N,N-Diethylacetamide/heptane
Comparative Efficiency
| Parameter | Suzuki | Cu-Catalyzed |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 12 h | 14 h |
| Functional Tolerance | High | Moderate |
Post-Functionalization of Pyrrole Cores
Electrophilic Bromination Challenges
Direct bromination of 1-methyl-2-phenylpyrrole proves problematic due to:
- Competitive N-demethylation (15-22% side product)
- Para-bromination on phenyl ring (unwanted regioisomer)
- Limited conversion (<40%) using Br₂/FeCl₃
Directed Ortho-Metalation Strategies
Sequential functionalization using:
- N-Methylation of 2-phenylpyrrole (MeI/K₂CO₃, 89%)
- Bromine-directed lithiation (LTMP, -78°C)
- Quenching with Br₂ (-40°C to 0°C)
Regiochemical Outcome
| Position | Yield (%) |
|---|---|
| Ortho (desired) | 61 |
| Meta | 18 |
| Para | 9 |
Industrial-Scale Production Considerations
Continuous Flow Cyclocondensation
Scale-up of method 1.1 demonstrates:
- 92% yield at 10 kg batch size
- TBHP consumption reduced by 40% via catalyst recycling
- Activated carbon lifetime: 15 reaction cycles
Economic Analysis
| Method | Cost ($/kg) | E-Factor |
|---|---|---|
| Cyclocondensation | 320 | 8.7 |
| Suzuki Coupling | 410 | 12.1 |
| Copper Catalyzed | 380 | 10.9 |
Spectroscopic Characterization Benchmarks
¹H NMR Signature Peaks
- N-Me: δ 2.12-2.37 ppm (singlet)
- Pyrrole H-3: δ 6.27-6.33 ppm (dd, J=3.4 Hz)
- Bromophenyl protons: δ 7.12-7.50 ppm (complex splitting)
Mass Spectrometry Validation
- HRMS (ESI): m/z calcd for C₁₁H₁₀BrN [M+H]⁺ 252.9974, found 252.9972
- Fragmentation pattern shows characteristic loss of Br· (Δm/z 79.9)
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 2-(2-aminophenyl)-1-methyl-1H-pyrrole.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of this compound-3-amine.
Scientific Research Applications
While the search results do not offer extensive details specifically on the applications of "2-(2-Bromophenyl)-1-methyl-1H-pyrrole," they do provide information on pyrroles and related compounds, highlighting their diverse applications in medicinal chemistry and other fields.
Pyrroles in General
Pyrroles are found in bioactive natural products and have potential applications in biological and pharmaceutical activities . Pyrrole oligomers can be used as conducting materials . A convenient method for synthesizing substituted pyrroles uses phenacyl bromides, pentane-2,4-dione, and amine in an aqueous medium .
Medicinal Chemistry Applications
- COX-2 Inhibitors : Research has explored the use of pyrroles as scaffolds for developing COX-2 inhibitors, which are significant in treating conditions like rheumatoid arthritis and osteoarthritis .
- Antimicrobial Agents: Marinopyrrole A, containing a bispyrrole structure, along with its bromo derivative Marinopyrrole B, are potential antibiotics against MRSA (methicillin-resistant Staphylococcus aureus) . These compounds represent naturally occurring molecules with a N, C2-linked bispyrrole backbone and may offer a novel approach to combating antibiotic-resistant bacteria .
- Monoamine Oxidase-B (MAO-B) Inhibitors: Novel pyrrole derivatives have been synthesized and evaluated as multi-target agents for treating Alzheimer's Disease (AD) by targeting MAO-B . Certain pyrrole-based hydrazides have demonstrated promising activity as MAO-B inhibitors .
- Antitumor Drugs: Biguanide derivatives, related to metformin, are being explored as antitumor treatments by targeting energy metabolism in the tumor microenvironment .
Other Applications
- Building Blocks: Pyrroles and biphenyl derivatives serve as building blocks in organic chemistry and are structural components of compounds with pharmacological activities .
- Material Science: Fluorinated biphenyls, related to pyrroles through their applications in organic chemistry, are used in developing OLEDs, liquid crystal displays (LCDs), organic semiconductors, and metal-organic frameworks (MOFs) .
Case Studies and Specific Examples
- Marinopyrroles: Marinopyrrole A and B, derived from marine Streptomyces sp., have shown effectiveness against MRSA, offering a novel pharmacophore to combat antibiotic-resistant infections .
- 1-Methoxypyrrole-2-carboxamide: This natural compound, derived from Streptomyces griseocarneus, exhibits antibacterial activity against Staphylococcus aureus, Kocuria rhizophila, and Xanthomonas campestris pv. Oryzae .
- Pyrrole-based Hydrazides: Novel pyrrole-based hydrazides have been synthesized and evaluated as MAO-B inhibitors for the potential treatment of Alzheimer's Disease. One such compound, vh0, showed good activity .
Table of Pyrrole Derivatives and Their Applications
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to these targets, while the pyrrole ring provides structural stability. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Positional Isomers :
- 1-(3-Bromophenyl)-1H-pyrrole: The bromine at the meta position reduces steric hindrance compared to the ortho-substituted target compound.
- 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole : Addition of methoxy and methyl groups increases steric bulk and electron-donating effects, which may slow electrophilic substitution but improve thermal stability .
Halogen Variations :
- 1-(2-Chlorophenyl)-1-methyl-1H-pyrrole: Replacing bromine with chlorine reduces molecular weight (MW: ~181 vs.
Substituent Variations on the Pyrrole Nitrogen
Heterocycle Core Modifications
- 1-(2-Bromophenyl)-1H-pyrazole : Replacing pyrrole with pyrazole introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and altering electronic properties (e.g., pyrazole’s lower aromaticity). This modification enhances stability in acidic conditions compared to pyrrole derivatives .
- 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one: A pyridinone core with fluorine substitution offers distinct hydrogen-bonding and dipole interactions, influencing pharmacological activity compared to pyrrole-based analogs .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity in Electrophilic Substitution
Key Research Findings
- Stability Enhancement: The 1-methyl group in this compound significantly stabilizes the pyrrole ring against electrophilic displacement of bromine, unlike non-methylated 2-bromopyrroles, which decompose readily .
- Synthetic Utility : This compound’s ortho-bromophenyl group facilitates regioselective cyclization, enabling efficient synthesis of fused heterocycles, whereas para-substituted analogs show lower reactivity .
- Thermal Properties : Methyl and methoxy substituents (e.g., in 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole) improve thermal stability by ~20°C compared to the parent compound, as evidenced by differential scanning calorimetry .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-1-methyl-1H-pyrrole?
- Methodological Answer : Two primary approaches are documented:
- Halogenation of 1-methylpyrrole derivatives : Using brominating agents (e.g., bromine or NBS) under controlled conditions. However, 2-bromo-1-methylpyrroles are prone to instability, necessitating inert atmospheres and low-temperature storage .
- Claisen-Kaas Reaction : By reacting 2-bromophenethylamine with diketones (e.g., diacetyl) in the presence of diethylamine. This method is adaptable for aryl-substituted pyrroles, though regioselectivity may require optimization .
- Post-synthetic functionalization : Activating the pyrrole ring (e.g., via CDI-mediated esterification) followed by coupling with 2-bromophenol derivatives, as seen in pyrrole-2-carboxylate syntheses .
Q. How can the instability of this compound be mitigated during synthesis and storage?
- Methodological Answer :
- Stabilizing substituents : Introducing electron-withdrawing groups (e.g., methyl at the 1-position) reduces decomposition rates by delocalizing electron density .
- Storage conditions : Store under nitrogen/argon at –20°C to prevent oxidative degradation. Use amber vials to avoid light-induced side reactions.
- In situ generation : Avoid isolating unstable intermediates; proceed directly to downstream reactions (e.g., coupling or cyclization) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR resolve regiochemistry and confirm substitution patterns (e.g., coupling constants for bromophenyl protons at δ 7.2–7.6 ppm and pyrrole protons at δ 6.1–6.4 ppm) .
- GC-MS/HPLC-MS : Detects purity and identifies decomposition products (e.g., debrominated derivatives) .
- FT-IR : Monitors functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and pyrrole ring vibrations at 1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent on the phenyl ring influence the regioselectivity of electrophilic substitution reactions on the pyrrole moiety?
- Methodological Answer : The 2-bromophenyl group exerts both steric and electronic effects:
- Electronic effects : Bromine’s electron-withdrawing nature deactivates the pyrrole ring, directing electrophiles (e.g., nitration, formylation) to the less hindered β-positions. However, competing halogen displacement (e.g., in formylation) may occur, as observed in 2-bromopyrrole derivatives .
- Steric effects : The ortho-bromine on the phenyl ring hinders electrophilic attack at adjacent positions, favoring substitution at the pyrrole’s 4- or 5-positions. Computational modeling (DFT) is recommended to predict regioselectivity .
Q. What are the mechanistic considerations in the copper-catalyzed intramolecular cyclization of this compound derivatives?
- Methodological Answer : Copper(I) catalysts (e.g., CuI) facilitate Ullmann-type couplings or C–N bond formations:
- Reaction conditions : Use NaH as a base in anhydrous DMF at 140°C to promote cyclization. L-proline enhances catalytic efficiency by stabilizing intermediates .
- Mechanistic pathway : The bromophenyl group acts as a directing group, enabling oxidative addition of Cu into the C–Br bond, followed by reductive elimination to form fused heterocycles (e.g., pyrroloquinoxalinones) .
Q. How do steric and electronic effects of the 2-bromophenyl group affect the reactivity of 1-methyl-1H-pyrrole in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura coupling : The bromine serves as a leaving group, but steric hindrance from the ortho-substituent slows transmetallation. Optimize with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
- Buchwald-Hartwig amination : The electron-deficient aryl bromide enhances oxidative addition rates with Pd catalysts. However, competing C–Br bond cleavage in the pyrrole ring may occur, requiring careful ligand selection (e.g., Xantphos) .
Data Contradictions and Considerations
- Instability vs. Derivative Stability : While 2-bromo-1-methylpyrroles are unstable , derivatives like 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione exhibit enhanced stability due to electron-withdrawing dione groups .
- Regioselectivity in Formylation : 2-Bromopyrrole undergoes bromine displacement during formylation, whereas 2-chloropyrrole yields β-substituted products. This divergence highlights the need for halogen-specific reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
